6-(6-Methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-E][1,3]benzodioxol-8(6H)-one 6-(6-Methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-E][1,3]benzodioxol-8(6H)-one 6-(6-Methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-E][1,3]benzodioxol-8(6H)-one is a natural product found in Corydalis solida, Corydalis decumbens, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC17943319
InChI: InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3
SMILES:
Molecular Formula: C20H17NO6
Molecular Weight: 367.4 g/mol

6-(6-Methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-E][1,3]benzodioxol-8(6H)-one

CAS No.:

Cat. No.: VC17943319

Molecular Formula: C20H17NO6

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

6-(6-Methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-E][1,3]benzodioxol-8(6H)-one -

Specification

Molecular Formula C20H17NO6
Molecular Weight 367.4 g/mol
IUPAC Name 6-(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one
Standard InChI InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3
Standard InChI Key IYGYMKDQCDOMRE-UHFFFAOYSA-N
Canonical SMILES CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Bicuculline’s structure comprises a fused isoquinoline-benzodioxole framework with stereochemical complexity. The IUPAC name, 6-(6-methyl-7,8-dihydro-5H- dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3,4-g] benzodioxol-8-one, reflects its bicyclic system containing two dioxole rings and a tetrahydroisoquinoline moiety. The stereochemistry is critical, with the (6R,5S) configuration determining its biological activity . The canonical SMILES string, CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3, illustrates the spatial arrangement of oxygen-containing heterocycles and the methyl-substituted nitrogen.

Table 1: Physicochemical Properties of Bicuculline

PropertyValueSource
Molecular FormulaC₂₀H₁₇NO₆
Molecular Weight367.4 g/mol
IUPAC Name6-(6-Methyl-7,8-dihydro-5H- dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-E][1, benzodioxol-8(6H)-one
CAS Registry Number485-49-4
Solubility in DMSO50 mg/mL (136.11 mM)
Plasma Protein BindingModerate (exact ratio unspecified)

Stereochemical and Spectroscopic Features

The compound’s stereochemistry influences its receptor affinity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the (6R,5S) configuration, which is essential for binding to GABAₐ receptors . Mass spectrometry data reveal a precursor ion at m/z 368.0 and a product ion at m/z 307.1, consistent with fragmentation patterns of its lactone and methylisoquinoline groups .

Pharmacological Profile and Mechanisms of Action

GABAₐ Receptor Antagonism

Bicuculline’s primary mechanism involves competitive inhibition of GABAₐ receptors, with a half-maximal inhibitory concentration (IC₅₀) of 2 μM . By binding to the GABA recognition site, it prevents chloride ion influx, thereby reducing neuronal hyperpolarization and enhancing excitatory signaling . This antagonism underlies its convulsant effects but also provides a tool for studying GABAergic neurotransmission.

Modulation of Calcium-Activated Potassium Channels

Beyond GABA receptors, bicuculline inhibits small-conductance calcium-activated potassium (SK) channels . This dual activity complicates its pharmacological profile, as SK channel blockade prolongs action potentials and exacerbates neuronal excitability, potentially contributing to seizure induction .

Table 2: Pharmacological Effects of Bicuculline

EffectMechanismOutcomeSource
GABAₐ AntagonismCompetitive inhibitionReduced inhibitory signaling, convulsions
SK Channel BlockadeInhibition of slow AHPProlonged neuronal firing
Analgesia (reported)Unclear;可能与阿片受体相互作用Potential pain relief

Pharmacokinetics and Biodistribution

Absorption and Bioavailability

In rodent models, bicuculline exhibits rapid absorption following intravenous administration, with a time to maximum concentration (Tₘₐₓ) of 0.25 hours . Oral bioavailability is notably low (<20%), attributed to first-pass metabolism and poor intestinal permeability .

Tissue Distribution

Bicuculline preferentially distributes to the kidney, liver, and brain, with brain concentrations sufficient to cross the blood-brain barrier . This distribution aligns with its convulsant effects and potential neurotoxicity.

Table 3: Pharmacokinetic Parameters in Rats (IV Administration)

ParameterValueSource
Half-life (t₁/₂)1.6 hours
AUC(0–t)109.0 ng/mL·h
Cₘₐₓ40 ng/mL
Clearance144.5 L/h/kg

Research Applications and Experimental Models

Seizure Induction and Epilepsy Studies

Bicuculline is widely used to model generalized seizures in rodents. Intravenous administration of 1.2 mg/kg in rats induces tonic-clonic seizures within minutes, which can be terminated by benzodiazepines like diazepam . These models facilitate the study of ictogenesis and antiepileptic drug screening.

Neurochemical Mapping

The compound’s ability to modulate immediate early genes (e.g., c-FOS, KROX-24) makes it valuable for mapping neuronal activation patterns post-seizure . Peak expression of these markers occurs 2–4 hours after seizure onset, correlating with synaptic reorganization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator